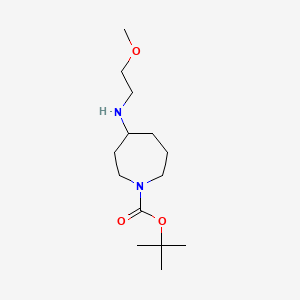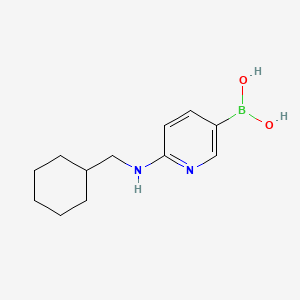
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H19BN2O2 . It is used in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . These reactions can be used to prepare a wide variety of enantiopure non-coded constrained amino acids . Protodeboronation of boronic esters, including 1°, 2°, and 3° alkyl boronic esters, has also been reported .Molecular Structure Analysis
The molecular structure of “(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid” consists of a pyridin-3-yl group attached to a boronic acid group and a cyclohexylmethylamino group . The average mass of the molecule is 234.102 Da .Chemical Reactions Analysis
Pyridinylboronic acids, such as “(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid”, can participate in various chemical reactions. These include phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling . They can also be used in the synthesis of biologically significant 3-arylcoumarins .Physical And Chemical Properties Analysis
“(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid” is a solid compound . Its melting point and other physical properties are not specified in the search results.Aplicaciones Científicas De Investigación
-
Ring Opening Polymerization of α-Amino Acids : This process is used to create polypeptides and their hybrids. Polypeptides have attracted considerable attention due to their inherent biodegradability and tunable cytocompatibility. They are used in the biomedical field, where macromolecular design and rational monomer composition can direct architecture, self-assembly, and chemical behavior .
-
Cysteine Protecting Groups : Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry. Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
-
Photocatalytic Methods for Amino Acid Modification : This method is relevant across multiple fields and is used for the introduction of non-canonical amino acids (ncAAs) in vitro .
-
Ring Opening Polymerization of α-Amino Acids : This process is used to create polypeptides and their hybrids. Polypeptides have attracted considerable attention due to their inherent biodegradability and tunable cytocompatibility. They are used in the biomedical field, where macromolecular design and rational monomer composition can direct architecture, self-assembly, and chemical behavior .
-
Cysteine Protecting Groups : Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry. Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
-
Photocatalytic Methods for Amino Acid Modification : This method is relevant across multiple fields and is used for the introduction of non-canonical amino acids (ncAAs) in vitro .
Propiedades
IUPAC Name |
[6-(cyclohexylmethylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10,16-17H,1-5,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGKURPRJIHTPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NCC2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728736 |
Source


|
| Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid | |
CAS RN |
1246743-82-7 |
Source


|
| Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)
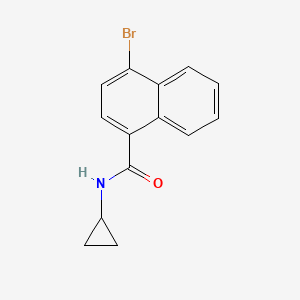
![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)
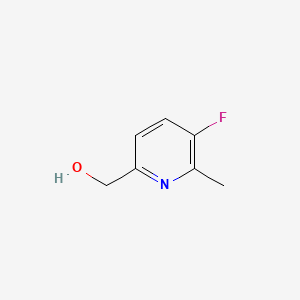
![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)
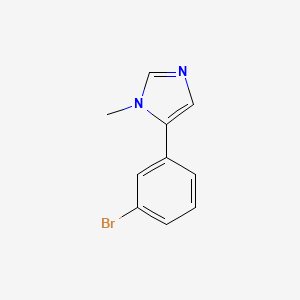

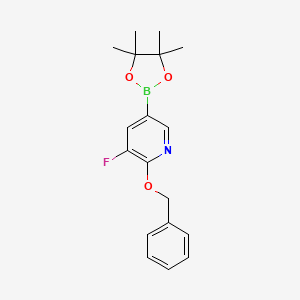
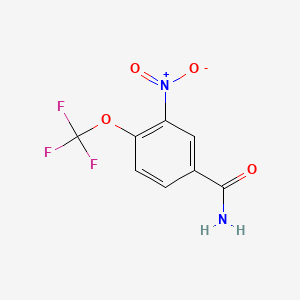
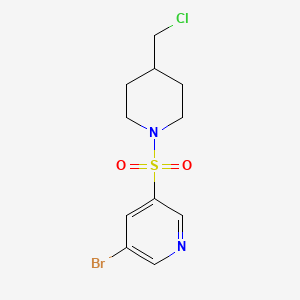
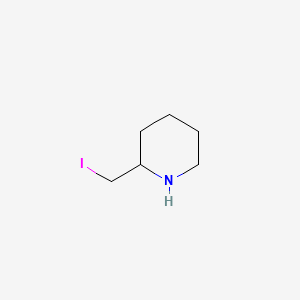
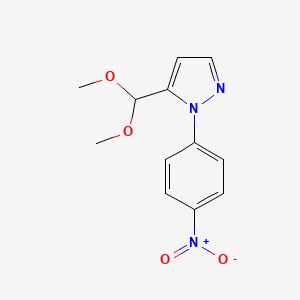
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)
